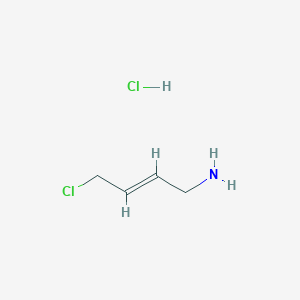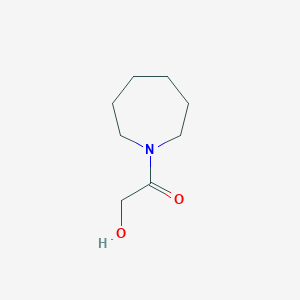
1-(Azepan-1-yl)-2-hydroxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Azepan-1-yl)-2-hydroxyethan-1-one" is a heterocyclic organic molecule that features an azepane ring, which is a seven-membered saturated ring containing nitrogen, attached to a 2-hydroxyethan-1-one moiety. This structure is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of azepane derivatives can be achieved through various methods. One such method involves the intramolecular condensation of tertiary enamides containing a formyl group, using BBr3 as a Lewis acid catalyst and P2O5 as an additive. This process yields 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives with high efficiency and scalability, with yields ranging from 71-96% . This method's application extends to the synthesis of complex structures like dihydro-azepino[2,1-a]isoindol-5-ones, which are part of naturally occurring compounds such as lennoxamine.
Molecular Structure Analysis
The molecular structure of azepane derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a related compound, cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, reveals that the azepan-2-one ring adopts a chair conformation. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, with additional weak C—H⋯O interactions occurring between the chains .
Chemical Reactions Analysis
Azepane derivatives can participate in a range of chemical reactions. For example, azines, which are a class of nitrogen-containing heterocycles, can be synthesized from azepane-related compounds. These azines can be obtained through one or two-pot synthesis methods and have shown potential antibacterial activity against various bacterial strains . Additionally, azepane derivatives can be transformed into iminosugars, which are of interest due to their glycosidase inhibition properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives can be influenced by their molecular structure. For example, the solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from azepane-related compounds have been studied, showing that the color of the dyes changes with the nature of substituents on the benzene ring . Furthermore, the tautomeric structures of these compounds can be analyzed using 1H NMR spectroscopy, and their ionization constants (pKa) can be determined, which are important for understanding their behavior in different environments .
Aplicaciones Científicas De Investigación
PKB Inhibitors
1-(Azepan-1-yl)-2-hydroxyethan-1-one derivatives, specifically azepane derivatives, have been explored for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives show promise in the development of novel inhibitors, with one compound exhibiting high plasma stability and potent activity (Breitenlechner et al., 2004).
Analysis of Azepane Isomers
Azepane isomers, including compounds structurally related to 1-(Azepan-1-yl)-2-hydroxyethan-1-one, have been detected in unregulated drugs. These compounds have been isolated and identified using various chromatographic and spectroscopic methods (Nakajima et al., 2012).
Conformational Energetics Studies
Research has been conducted on the thermochemical and conformational properties of azepan and azepan-1-ylacetonitrile. This study provides insights into the structural and reactivity behavior of these compounds, which are closely related to 1-(Azepan-1-yl)-2-hydroxyethan-1-one (Freitas et al., 2014).
Crystal Structure Analysis
The crystal structure of compounds structurally similar to 1-(Azepan-1-yl)-2-hydroxyethan-1-one, such as cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, has been determined. These studies contribute to the understanding of molecular interactions and stability (Pradeep et al., 2014).
Safety and Hazards
The safety information for “1-(Azepan-1-yl)-2-hydroxyethan-1-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action
The primary target of 1-(Azepan-1-yl)-2-hydroxyethan-1-one is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is part of the mitochondrial ribonuclease P .
Mode of Action
It is known to interact with its target, 3-hydroxyacyl-coa dehydrogenase type-2
Biochemical Pathways
Given its target, it is likely involved in pathways related to mitochondrial function and trna maturation .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
Given its target, it may have effects on mitochondrial function and tRNA maturation
Action Environment
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFVVDXJLJATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546394 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
CAS RN |
51068-58-7 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

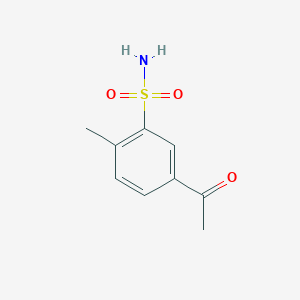
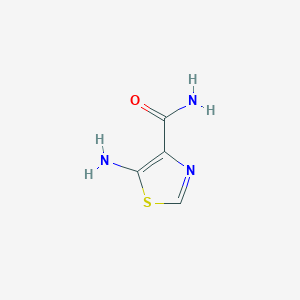
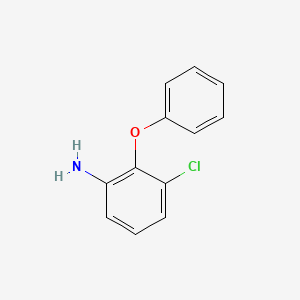
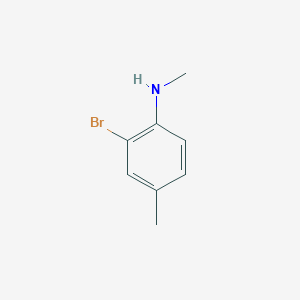
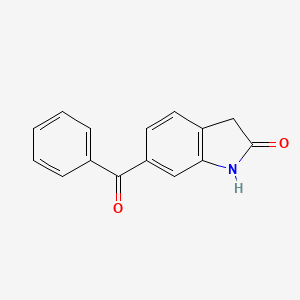

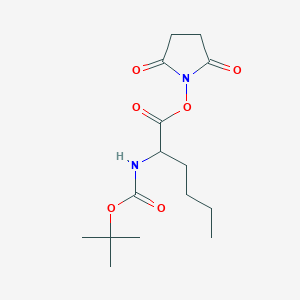

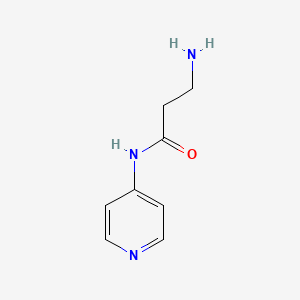
![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)

